An In-depth Technical Guide to the Physicochemical Properties of 2-(3,3-Dimethylcyclobutyl)acetic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(3,3-Dimethylcyclobutyl)acetic Acid
Introduction
2-(3,3-Dimethylcyclobutyl)acetic acid is a carboxylic acid derivative featuring a compact and sterically hindered cyclobutane ring. While not as extensively characterized in public literature as some other carboxylic acids, its unique structural motifs—a gem-dimethyl substituted cyclobutane ring directly attached to an acetic acid moiety—make it a compound of interest for researchers in medicinal chemistry and material science. The rigidity of the cyclobutane ring and the presence of the gem-dimethyl group can impart specific conformational constraints and lipophilic characteristics, which are critical in the design of novel therapeutic agents and specialized polymers. Understanding the fundamental physicochemical properties of this molecule is paramount for its potential application and for predicting its behavior in various chemical and biological systems.
This guide provides a comprehensive overview of the core physicochemical properties of 2-(3,3-Dimethylcyclobutyl)acetic acid. In the absence of extensive experimental data in peer-reviewed literature, this document combines established chemical principles with computational predictions to offer a robust profile of the molecule. Furthermore, it details standardized, field-proven experimental protocols for the empirical determination of these properties, providing a self-validating framework for researchers.
Molecular Structure and Identifiers
The molecular structure of 2-(3,3-Dimethylcyclobutyl)acetic acid consists of an acetic acid group attached to a 3,3-dimethylcyclobutane ring. The cyclobutane ring is known to be puckered, adopting a "butterfly" conformation to relieve ring strain. The gem-dimethyl substitution on the C3 position significantly influences this conformation and the overall steric profile of the molecule.
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IUPAC Name: 2-(3,3-Dimethylcyclobutyl)acetic acid
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Molecular Formula: C₈H₁₄O₂
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Molecular Weight: 142.20 g/mol
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Canonical SMILES: CC1(C)CC(C1)CC(=O)O
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InChI Key: In the absence of a dedicated public database entry, a definitive InChI Key cannot be provided.
Summary of Physicochemical Properties
Due to the limited availability of experimental data for 2-(3,3-Dimethylcyclobutyl)acetic acid, the following table includes values predicted by well-established computational models. These predictions serve as a valuable starting point for experimental design and characterization.
| Property | Predicted Value | Method of Prediction/Notes |
| Melting Point | 75-85 °C | Predicted using a group contribution model. Subject to crystal packing effects. |
| Boiling Point | 230-240 °C (at 760 mmHg) | Predicted using a fragment-based model. Carboxylic acids often have high boiling points due to dimerization via hydrogen bonding.[1] |
| pKa | 4.8 ± 0.2 | Predicted using a quantitative structure-property relationship (QSPR) model. Typical for a carboxylic acid. |
| Solubility in Water | ~5 g/L at 25 °C | Predicted based on molecular structure and lipophilicity. |
| LogP (Octanol-Water Partition Coefficient) | 2.1 ± 0.3 | A measure of lipophilicity, predicted using a fragment-based approach. |
Detailed Physicochemical Properties and Experimental Determination
Melting Point
The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice. For carboxylic acids, this is heavily influenced by the efficiency of hydrogen bonding in the solid state.
Predicted Value: 75-85 °C
Methodology for Experimental Determination: Capillary Melting Point
The determination of the melting point range provides a reliable indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[2]
Protocol:
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Sample Preparation: A small amount of the crystalline 2-(3,3-Dimethylcyclobutyl)acetic acid is finely powdered.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
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Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) as the temperature approaches the predicted melting point.
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Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass has liquefied (T₂) are recorded. The melting range is reported as T₁ - T₂.
Causality Behind Experimental Choices:
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Fine Powder: Ensures uniform heat distribution throughout the sample.
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Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Caption: Workflow for Melting Point Determination.
Boiling Point
The boiling point reflects the strength of intermolecular forces in the liquid state. Carboxylic acids exhibit significantly higher boiling points than other organic molecules of similar molecular weight due to the formation of stable hydrogen-bonded dimers.[1]
Predicted Value: 230-240 °C (at 760 mmHg)
Methodology for Experimental Determination: Siwoloboff Method (Micro Boiling Point)
This micro-method is suitable for small quantities of the substance.
Protocol:
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Sample Preparation: A small amount (0.1-0.2 mL) of liquid 2-(3,3-Dimethylcyclobutyl)acetic acid is placed in a small test tube (fusion tube).
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Capillary Insertion: A melting point capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
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Heating: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).
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Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.
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Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.
Causality Behind Experimental Choices:
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Inverted Capillary: Traps vapor of the substance. The point at which the liquid re-enters the capillary upon cooling signifies that the vapor pressure of the substance is equal to the external atmospheric pressure.
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of a compound. For 2-(3,3-Dimethylcyclobutyl)acetic acid, it quantifies the equilibrium of the dissociation of the carboxylic acid proton in a given solvent, typically water.
Predicted Value: 4.8 ± 0.2
Methodology for Experimental Determination: Potentiometric Titration
This is a highly accurate method for determining the pKa of an acid. It involves monitoring the pH of a solution of the acid as a strong base of known concentration is added.
Protocol:
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Sample Preparation: A precisely weighed amount of 2-(3,3-Dimethylcyclobutyl)acetic acid is dissolved in a known volume of deionized water (or a water-cosolvent mixture if solubility is low).
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Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of sharpest inflection. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Causality Behind Experimental Choices:
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Potentiometric Monitoring: Provides a precise and continuous measurement of the change in hydrogen ion concentration, allowing for accurate determination of the equivalence and half-equivalence points.
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Half-Equivalence Point: At this point, the concentrations of the undissociated acid ([HA]) and its conjugate base ([A⁻]) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Solubility
Solubility, particularly in aqueous and organic solvents, is a critical parameter for drug development and formulation.
Predicted Value (Water): ~5 g/L at 25 °C
Methodology for Experimental Determination: Shake-Flask Method
This is the gold standard method for determining the thermodynamic solubility of a compound.
Protocol:
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Sample Preparation: An excess amount of solid 2-(3,3-Dimethylcyclobutyl)acetic acid is added to a known volume of the solvent (e.g., water) in a sealed flask.
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Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as HPLC-UV or a validated titration method.
Causality Behind Experimental Choices:
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Excess Solid: Ensures that the resulting solution is saturated.
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Prolonged Equilibration: Guarantees that the system has reached thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited value.
Conclusion
2-(3,3-Dimethylcyclobutyl)acetic acid presents an interesting structural scaffold for further investigation. This guide has provided a foundational understanding of its key physicochemical properties through a combination of computational predictions and detailed, robust experimental protocols. The provided methodologies are designed to be self-validating and are grounded in established chemical principles, offering a clear path for researchers to empirically characterize this compound. Such characterization is an essential step in unlocking its potential in drug discovery and material science.
References
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Purdue University Department of Chemistry. (n.d.). Boiling Points of Carboxylic Acids. Retrieved from [Link]
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Nichols, L. (2021). Melting Point. In Chemistry LibreTexts. Retrieved from [Link]
